The Mechanism of Action of TDI-11861: A Potent and Reversible Inhibitor of Soluble Adenylyl Cyclase for On-Demand Male Contraception
The Mechanism of Action of TDI-11861: A Potent and Reversible Inhibitor of Soluble Adenylyl Cyclase for On-Demand Male Contraception
A Technical Guide for Researchers and Drug Development Professionals
Abstract
TDI-11861 is a novel, potent, and selective small molecule inhibitor of soluble adenylyl cyclase (sAC), an enzyme essential for sperm motility and capacitation. This technical guide provides an in-depth overview of the mechanism of action of TDI-11861, detailing its molecular target, downstream signaling effects, and its impact on sperm function. The document includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the underlying biological pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working in the fields of reproductive biology and contraceptive development.
Introduction
The development of a safe, effective, and reversible male contraceptive remains a significant unmet need in global health. TDI-11861 has emerged as a promising non-hormonal candidate that acts via a novel mechanism: the direct inhibition of soluble adenylyl cyclase (sAC) in sperm.[1][2] sAC, also known as ADCY10, is a critical enzyme responsible for the production of the second messenger cyclic adenosine (B11128) monophosphate (cAMP) in sperm.[3] This cAMP signaling cascade is indispensable for the processes of sperm motility and capacitation, both of which are prerequisites for successful fertilization.[3][4] TDI-11861's ability to rapidly and transiently inhibit sAC offers the potential for an on-demand contraceptive for men.[5] This guide will explore the intricate details of how TDI-11861 achieves this effect.
Molecular Target and Binding Mechanism
The primary molecular target of TDI-11861 is the soluble adenylyl cyclase (sAC) enzyme.[5] Unlike transmembrane adenylyl cyclases, sAC is a cytosolic enzyme that is directly activated by bicarbonate (HCO3-) and calcium (Ca2+) ions.[6] In the male reproductive tract, sperm are exposed to high concentrations of bicarbonate upon ejaculation, which triggers sAC activation and the subsequent cAMP surge necessary for motility and capacitation.[7]
TDI-11861 is a highly potent inhibitor of sAC, exhibiting its effects by binding to two distinct sites on the enzyme: the bicarbonate binding pocket and the active site.[8] This dual-site binding contributes to its high affinity and prolonged residence time, ensuring sustained inhibition even after significant dilution, a critical feature for an effective contraceptive.[6] Cryo-electron microscopy studies have provided detailed structural insights into the interaction between TDI-11861 and sAC, revealing the precise molecular contacts that underpin its inhibitory activity.
Signaling Pathway
The mechanism of action of TDI-11861 is centered on its disruption of the sAC-cAMP-PKA signaling pathway, which is fundamental to sperm function.
Figure 1: sAC-cAMP-PKA signaling pathway and the inhibitory action of TDI-11861.
As depicted in Figure 1, the binding of TDI-11861 to sAC blocks the conversion of ATP to cAMP. This reduction in intracellular cAMP levels prevents the activation of Protein Kinase A (PKA) and the subsequent phosphorylation of downstream effector proteins that are essential for initiating and sustaining sperm motility and capacitation.[4] The ultimate consequence is a rapid and reversible cessation of sperm movement.
Quantitative Data
The following tables summarize the key quantitative data that characterize the potency, selectivity, and efficacy of TDI-11861.
Table 1: In Vitro Potency and Binding Kinetics of TDI-11861 against Soluble Adenylyl Cyclase (sAC)
| Parameter | Value | Species | Assay | Reference |
| IC₅₀ | 3.3 nM | Human | Purified sAC protein activity assay | [6] |
| IC₅₀ | 3 nM | Human | In vitro adenylyl cyclase activity | [8] |
| IC₅₀ | 7 nM | Rat | sAC-dependent cAMP accumulation in cells | |
| K_D | 1.4 nM | Human | Surface Plasmon Resonance (SPR) | |
| k_on | 2.1 x 10⁵ M⁻¹s⁻¹ | Human | Surface Plasmon Resonance (SPR) | |
| k_off | 0.3 x 10⁻³ s⁻¹ | Human | Surface Plasmon Resonance (SPR) | |
| Residence Time | 61.5 min | - | - | [5] |
Table 2: In Vivo Contraceptive Efficacy of TDI-11861 in Mice
| Dose | Administration Route | Efficacy | Duration of Efficacy | Mating Attempts | Pregnancies | Reference |
| 50 mg/kg | Oral | 100% | Up to 2.5 hours | 52 | 0 | [5] |
| 50 mg/kg | Intraperitoneal | 100% | Up to 2.5 hours | - | 0 | [5] |
TDI-11861 demonstrates high selectivity for sAC over other transmembrane adenylyl cyclases, a critical feature for minimizing off-target effects.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Soluble Adenylyl Cyclase (sAC) Activity Assay
This assay measures the enzymatic activity of purified sAC and the inhibitory effect of compounds like TDI-11861.
Figure 2: Workflow for the in vitro sAC activity assay.
Protocol:
-
Prepare the assay buffer containing 50 mM Tris-HCl (pH 7.5), 4 mM MgCl₂, 2 mM CaCl₂, 1 mM ATP, 3 mM DTT, and 40 mM NaHCO₃.[8]
-
Incubate purified recombinant human sAC protein with varying concentrations of TDI-11861 or vehicle (DMSO) for a predefined period.
-
Initiate the enzymatic reaction by adding [α-³²P]ATP.
-
After a set time, terminate the reaction.
-
Separate the product, [³²P]cAMP, from the substrate, [α-³²P]ATP, using a two-column chromatography method (Dowex and Alumina).[3]
-
Quantify the amount of [³²P]cAMP produced using liquid scintillation counting.
-
Calculate the percent inhibition at each TDI-11861 concentration and determine the IC₅₀ value by non-linear regression analysis.
Surface Plasmon Resonance (SPR) Analysis
SPR is used to measure the binding kinetics (association and dissociation rates) and affinity of TDI-11861 to sAC.
Protocol:
-
Immobilize purified human sAC protein onto a sensor chip.
-
Prepare a series of dilutions of TDI-11861 in a suitable running buffer.
-
Inject the TDI-11861 solutions over the sensor chip surface at a constant flow rate.
-
Monitor the change in the SPR signal in real-time to measure the association of TDI-11861 to sAC.
-
After the association phase, flow running buffer without the inhibitor over the chip to measure the dissociation of the TDI-11861-sAC complex.
-
Regenerate the sensor chip surface to remove any bound inhibitor.
-
Analyze the resulting sensorgrams using appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D).
Cellular cAMP Accumulation Assay
This assay measures the effect of TDI-11861 on cAMP levels within cells.
Protocol:
-
Culture sAC-overexpressing rat 4-4 cells in appropriate media.
-
Pre-incubate the cells with varying concentrations of TDI-11861 or vehicle (DMSO).
-
Stimulate cAMP production by treating the cells with 500 µM IBMX (a phosphodiesterase inhibitor) for 5 minutes.
-
Lyse the cells and measure the intracellular cAMP concentration using a competitive enzyme-linked immunosorbent assay (ELISA) kit.
-
Normalize the cAMP levels to the total protein concentration in each sample.
-
Calculate the percent inhibition of cAMP accumulation and determine the IC₅₀ value.
In Vivo Mouse Fertility Study
This study assesses the contraceptive efficacy of TDI-11861 in a preclinical animal model.
Figure 3: Workflow for the in vivo mouse fertility study.
Protocol:
-
Administer a single oral or intraperitoneal dose of TDI-11861 (e.g., 50 mg/kg) or vehicle to sexually mature male mice.[5]
-
At specified time points after dosing (e.g., 30 minutes to 2.5 hours), pair the treated male mice with receptive female mice.[5]
-
Allow the mice to mate.
-
Separate the males and females after the mating period.
-
House the female mice individually and monitor for signs of pregnancy for the duration of a normal gestation period.
-
Record the number of pregnant females and the number of pups per litter for each group.
-
Calculate the contraceptive efficacy as the percentage reduction in pregnancies in the TDI-11861-treated group compared to the vehicle-treated control group.
Computer-Assisted Sperm Analysis (CASA)
CASA is used to objectively quantify sperm motility parameters.
Protocol:
-
Collect sperm from the cauda epididymis of male mice treated with TDI-11861 or vehicle.
-
Dilute the sperm suspension in an appropriate buffer.
-
Load the sperm suspension into a pre-warmed analysis chamber.
-
Use a microscope equipped with a high-speed camera to capture digital images of the sperm.
-
Analyze the images using CASA software to determine various motility parameters, including:
-
VCL (Curvilinear Velocity): The total distance moved by the sperm head divided by the time elapsed.[7]
-
VSL (Straight-Line Velocity): The straight-line distance between the start and end points of the sperm track divided by the time elapsed.[7]
-
VAP (Average Path Velocity): The velocity over a smoothed path.[7]
-
ALH (Amplitude of Lateral Head Displacement): The maximum lateral displacement of the sperm head from its average path.[7]
-
BCF (Beat Cross Frequency): The frequency at which the sperm head crosses the average path.
-
-
Compare the motility parameters between the TDI-11861-treated and control groups.
Conclusion
TDI-11861 represents a significant advancement in the field of male contraception. Its mechanism of action, centered on the potent and selective inhibition of soluble adenylyl cyclase, leads to a rapid and reversible blockade of sperm motility and function. The comprehensive data presented in this guide, from in vitro enzyme kinetics to in vivo contraceptive efficacy, underscore the potential of TDI-11861 as a first-in-class, on-demand male contraceptive. The detailed experimental protocols provided herein are intended to facilitate further research and development in this promising area.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. On-demand male contraception via acute inhibition of soluble adenylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improving cryo-EM grids for amyloid fibrils using interface-active solutions and spectator proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. micropticsl.com [micropticsl.com]
- 7. Frontiers | Biophysical Screening Pipeline for Cryo-EM Grid Preparation of Membrane Proteins [frontiersin.org]
- 8. Towards sub-millisecond cryo-EM grid preparation - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
